molecular formula C4H3IN2O B183912 5-Iodopyrimidin-2-ol CAS No. 79387-69-2

5-Iodopyrimidin-2-ol

Cat. No. B183912
Key on ui cas rn: 79387-69-2
M. Wt: 221.98 g/mol
InChI Key: PVHCYDBPRLPQMP-UHFFFAOYSA-N
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Patent
US04895937

Procedure details

A suspension of 15.06 g (67.83 mmol) of 5-iodo-2(1H)-pyrimidinone was refluxed in 40 ml of hexamethyldisilazane and 2 ml of chlorotrimethylsilane for 1 hour. The excess reagent was removed in vacuo to yield a yellow oil 5-iodo-2-trimethylsilyloxypyrimidine, which was dissolved with 30 ml of dry degassed triethylamine. To this solution was added 11.5 ml (81.37 mmol) of trimethylsilylacetylene, 0.32 g (2.5 mol %) of CuI and 0.48 g (1 mol %) of (φ3P)2PdCl2. The reaction mixture was stirred under nitrogen, at room temperature, for 3 days and diluted with 100 ml of dry THF. The mixture was filtered under dry nitrogen; the precipitate washed several times with dry THF and the filtrate was concentrated to a residue. The latter was treated with methanol to give a white crystalline, chromatographically homogeneous material 5-(2-Trimethylsilyl)ethynyl-2(1H)-pyrimidinone (9.99 g, 76.6%). Analytically pure material could be obtained by recrystallization from methanol; mp 203°-206° C.
Quantity
15.06 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Cl[Si:10]([CH3:13])([CH3:12])[CH3:11]>C[Si](C)(C)N[Si](C)(C)C>[I:1][C:2]1[CH:3]=[N:4][C:5]([O:8][Si:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
15.06 g
Type
reactant
Smiles
IC=1C=NC(NC1)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C[Si](N[Si](C)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess reagent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC=1C=NC(=NC1)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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